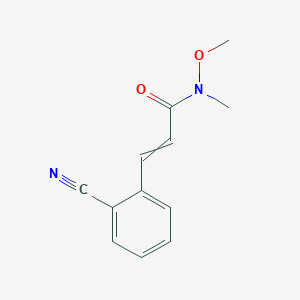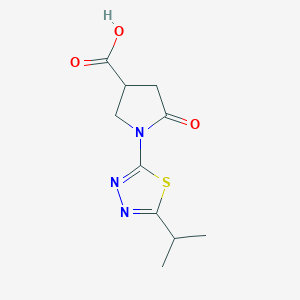![molecular formula C16H15FN4O2 B1413705 ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 2089391-65-9](/img/structure/B1413705.png)
ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Overview
Description
“Ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate” is a compound that belongs to the class of pyrazolo[3,4-b]pyridines . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references and 2400 patents . They have been studied for their broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and more .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines often starts from a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . More recently, the catalytic activity of AC-SO3H was investigated for the synthesis of a similar compound .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines present two possible tautomeric forms: the 1H- and 2H-isomers . They can present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .Chemical Reactions Analysis
Different mechanistic proposals exist for the formation of 1H-pyrazolo[3,4-b]pyridines from 5-aminopyrazole as the 1,3-NCC-dinucleophile and a dicarbonyl compound as the 1,3-CCC-biselectrophile . 5-Aminopyrazole has two different reactive points that can act as a nucleophile: the amino group (-NH2) and the sp2 carbon at its β position .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate serves as a building block in the synthesis of diverse heterocyclic compounds. Its unique structure facilitates the creation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This versatility underscores its importance in heterocyclic chemistry, offering mild reaction conditions for generating various cynomethylene dyes from a range of precursors, including amines and phenols (Gomaa & Ali, 2020).
Role in Kinase Inhibition
The scaffold is central to the development of kinase inhibitors, particularly for treating diseases where kinase activity is dysregulated. Its ability to bind in multiple modes to kinases underscores its therapeutic potential. The pyrazolo[3,4-b]pyridine structure mimics that of both pyrrolo[2,3-b]pyridine and indazole, offering unique advantages in kinase inhibitor design due to its versatility in binding and interaction with the kinase's hinge region. This has led to its inclusion in numerous patents for kinase inhibition, highlighting its relevance in developing new therapeutic agents (Wenglowsky, 2013).
Design of p38α MAP Kinase Inhibitors
The compound is crucial in designing inhibitors targeting the p38 mitogen-activated protein (MAP) kinase, implicated in proinflammatory cytokine release. Its incorporation into tri- and tetra-substituted imidazole scaffolds has yielded selective inhibitors that demonstrate the importance of the pyridine substituents for binding selectivity and potency. This illustrates the compound's role in creating more effective treatments for inflammation and related diseases (Scior et al., 2011).
Optoelectronic Material Development
In the field of optoelectronics, the compound contributes to synthesizing luminescent small molecules and chelate compounds. Its integration into π-extended conjugated systems has been pivotal for developing novel materials with significant applications in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This highlights its potential in advancing materials science and the development of new electronic devices (Lipunova et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like ikk-ɛ and tbk1 . These enzymes play a crucial role in activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through processes like oxidative addition and transmetalation . In these processes, the compound may form new bonds with its target, leading to changes in the target’s structure and function .
Biochemical Pathways
Given the potential targets mentioned above, it’s likely that this compound could influence pathways involving nf-kappab . NF-kappaB is a protein complex that controls transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .
Result of Action
Given its potential interaction with enzymes like ikk-ɛ and tbk1, it’s plausible that the compound could influence cellular processes regulated by nf-kappab .
Future Directions
Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures and around 83,000 structures included in SciFinder . Future research may focus on exploring the diverse biological activities of these compounds and developing novel and potent inhibitors .
Biochemical Analysis
Biochemical Properties
Ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit cAMP-phosphodiesterase in platelets, which prevents the absorption of vascular and blood cells . Additionally, it supports adenosine inhibition of thrombocytopenia and enhances the biosynthesis of prostacyclin, thereby decreasing pulmonary hypertension .
Cellular Effects
This compound influences various cellular processes. It has been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and gene expression . This compound also affects cellular metabolism by modulating enzyme activities and metabolic fluxes, leading to altered metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. It acts as an inhibitor for cAMP-phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate . This inhibition results in the activation of protein kinase A, which subsequently modulates various cellular functions. Additionally, the compound enhances the biosynthesis of prostacyclin by activating cyclooxygenase enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur when exposed to extreme pH or temperature . Long-term studies have shown that it maintains its inhibitory effects on cAMP-phosphodiesterase and prostacyclin biosynthesis over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits cAMP-phosphodiesterase and enhances prostacyclin biosynthesis without causing significant adverse effects . At high doses, it can lead to toxic effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase and cyclooxygenase, influencing the levels of cyclic adenosine monophosphate and prostacyclin . These interactions result in altered metabolic fluxes and changes in metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its intended biomolecular targets, thereby modulating cellular processes effectively .
Properties
IUPAC Name |
ethyl 4-amino-1-(3-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c1-3-23-16(22)13-9(2)20-15-12(14(13)18)8-19-21(15)11-6-4-5-10(17)7-11/h4-8H,3H2,1-2H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWFEAXTOZAVCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1N)C=NN2C3=CC(=CC=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Propionyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1413630.png)





![3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1413636.png)



